molecular formula C10H18ClN3O B1391378 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride CAS No. 1211196-88-1

2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride

Cat. No. B1391378
M. Wt: 231.72 g/mol
InChI Key: KPHOIETWVKBIFW-UHFFFAOYSA-N
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Description

The compound “2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs . Attached to this ring is a 1,2,4-oxadiazole group, another common feature in various therapeutic agents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a 1,2,4-oxadiazole group, and a propan-2-yl (isopropyl) group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperidine and 1,2,4-oxadiazole groups. These groups could potentially undergo a variety of chemical reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and boiling point would need to be determined experimentally .

Scientific Research Applications

Biological Activities of Oxadiazole Derivatives

  • Antimicrobial Activity :

    • Compounds with 1,3,4-oxadiazole and piperidine/piperazine rings show significant antimicrobial properties (Krolenko et al., 2016).
    • N-substituted derivatives of 1,3,4-oxadiazole have been synthesized and exhibit moderate to talented antibacterial activity (Khalid et al., 2016).
  • Antiproliferative and Tubulin Inhibitor Activity :

    • 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new chemical class, act as tubulin inhibitors and have antiproliferative effects (Krasavin et al., 2014).
  • Synthesis of Novel Compounds with Oxadiazole :

    • The synthesis of new compounds incorporating oxadiazole and piperidine rings, and their evaluation for biological efficacy (Patel et al., 2012).
    • Development of GPR119 agonists, including structures with 1,2,4-oxadiazole and piperidine, for their potential in diabetic treatment (Kubo et al., 2021).
  • Local Anesthetic Activity :

    • Testing of compounds including 3-[β-(piperidin-1-yl)]ethyl-5-aryl-1,2,4-oxadiazoles for local anesthetic activity, identifying several compounds with higher activity than reference drugs (Kayukova et al., 2011).

Future Directions

The potential applications of this compound would depend on its biological activity. Given the presence of piperidine and 1,2,4-oxadiazole groups, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

3-piperidin-2-yl-5-propan-2-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.ClH/c1-7(2)10-12-9(13-14-10)8-5-3-4-6-11-8;/h7-8,11H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHOIETWVKBIFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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